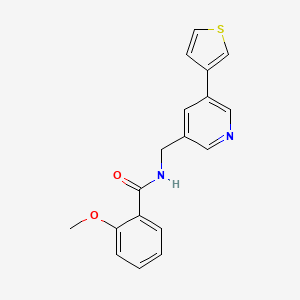

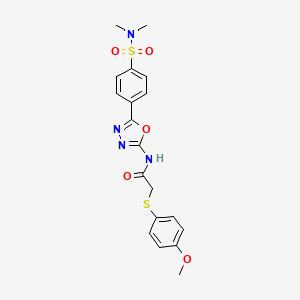

![molecular formula C19H19ClN2O3S B3012067 N-(5-氯-2-甲基苯基)-1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺 CAS No. 898427-33-3](/img/structure/B3012067.png)

N-(5-氯-2-甲基苯基)-1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" is a novel chemical entity that belongs to a class of sulfonamide-bearing compounds. These compounds are known for their diverse biological activities, including substantial antitumor activity both in vitro and in vivo. The sulfonamide moiety is particularly significant as it contributes to the inhibition of carbonic anhydrase (CA) isozymes, which is a prominent mechanism in anticancer activity .

Synthesis Analysis

The synthesis of this compound is part of a broader effort to create new quinoline and pyrimido[4,5-b]quinoline derivatives that bear a sulfonamide group. These compounds are designed to meet the pharmacophoric requirements for CA inhibiting anticancer drugs. The synthesis process for these compounds, although not detailed for this specific compound, generally involves creating a core quinoline or pyrimidoquinoline structure and subsequently introducing a sulfonamide group to achieve the desired biological activity .

Molecular Structure Analysis

While the specific molecular structure analysis of "N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" is not provided, similar compounds in the sulfonamide class have been studied. For instance, the crystal structure analysis of related pyrrolo[2,3-b]quinoxalines has been conducted, revealing their supramolecular interactions, which are crucial for their biological activity. These structural analyses are essential for understanding how these compounds interact with their biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide compounds typically include the formation of the core heterocyclic structure followed by the introduction of the sulfonamide group. In related work, the synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines was achieved using methane sulfonamide or p-toluene sulfonamide as an ammonia surrogate in the presence of Cu(OAc)2, which suggests that copper-mediated reactions may be involved in the synthesis of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" are not explicitly detailed in the provided papers. However, the properties of sulfonamide compounds are generally characterized by their solubility, stability, and ability to form hydrogen bonds, which are important for their interaction with biological targets. The antitumor activity of these compounds is often evaluated through their IC50 values, which measure the concentration required to inhibit cancer cell growth by 50%. For example, compounds from the same class have shown IC50 values comparable to or better than the reference drug doxorubicin, indicating their potential efficacy as anticancer agents .

科学研究应用

利尿特性和高血压治疗

研究已确定结构上类似于 N-(5-氯-2-甲基苯基)-1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺的化合物,表现出很强的利尿特性。这些特性表明作为高血压的补救措施的潜在应用。例如,Shishkina 等人(2018 年)发现了相关化合物的多态性修饰,具有显着的利尿特性,可用于治疗高血压 (Shishkina 等人,2018 年)。Ukrainets 等人(2018 年)还研究了同一化学家族中的化合物,揭示了它们在增强尿功能方面的有效性,这是它们利尿作用的一个指标 (Ukrainets 等人,2018 年)。

抗菌活性

类似化合物的抗菌特性已得到检验,这可能表明 N-(5-氯-2-甲基苯基)-1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺在治疗感染方面的潜在应用。石川等人(1990 年)合成了一系列该化学类别的化合物,对革兰氏阳性菌和革兰氏阴性菌均表现出有效的抗菌活性 (石川等人,1990 年)。

在哮喘治疗中的潜在用途

同一化学家族中的化合物因其对组胺和血小板活化因子(在哮喘病理生理中都相关)的拮抗作用而被探索其在哮喘治疗中的作用。Paris 等人(1995 年)对吡咯并[3,2,1-ij]喹啉衍生物进行了一项研究,揭示了它们由于对组胺、血小板活化因子和白三烯的活性而在哮喘治疗中的潜在应用 (Paris 等人,1995 年)。

caspase-3 抑制活性

在相关化合物中观察到的 caspase-3 抑制活性表明在癌症研究和细胞凋亡调节等领域具有潜在应用。Kravchenko 等人(2005 年)描述了合成类似化合物,对 caspase-3(细胞凋亡的关键参与者)具有有效的抑制作用 (Kravchenko 等人,2005 年)。

作用机制

未来方向

There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-11-5-6-14(20)9-17(11)21-26(24,25)15-8-13-4-3-7-22-18(13)16(10-15)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMMQJAJBOTFAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

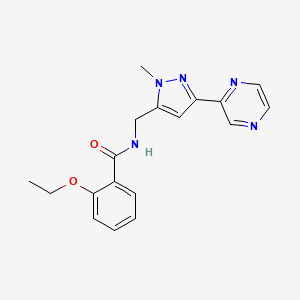

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

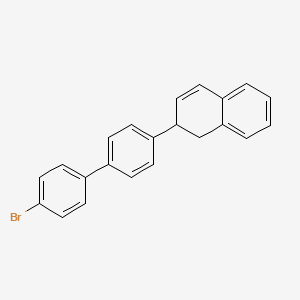

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

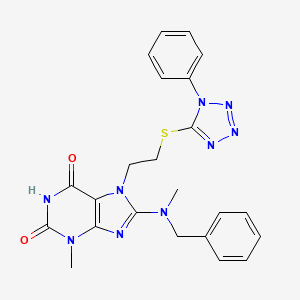

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)

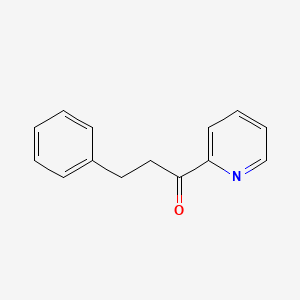

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)